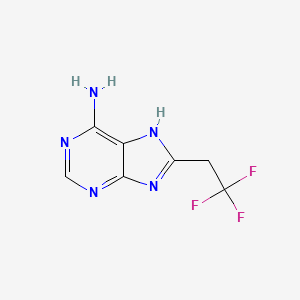![molecular formula C18H19N7O B2472275 7-(1,3-二甲基-1H-吡唑-4-基)-5-甲基-N-苯基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 959073-38-2](/img/structure/B2472275.png)
7-(1,3-二甲基-1H-吡唑-4-基)-5-甲基-N-苯基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolo[1,5-a]pyrimidines
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating new compounds with diverse functionalities.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its structural complexity allows for the exploration of various biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit tubulin polymerization , which could potentially disrupt cell division and growth.
Biochemical Pathways
Similar compounds have been reported to have antileishmanial and antimalarial activities, suggesting that they may interfere with the life cycle of these parasites .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Similar compounds have shown significant inhibitory activity in vitro , suggesting that they may have cytotoxic effects.
Action Environment
Similar compounds are known to be stable under normal storage conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the triazole and carboxamide groups. One common synthetic route involves the reaction of 1,3-dimethyl-1H-pyrazol-4-ylamine with an appropriate carboxylic acid derivative to form the carboxamide group. Subsequent cyclization reactions can then introduce the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The use of catalysts and specific solvents can help optimize the reaction conditions and improve yield. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
相似化合物的比较
Similar Compounds
Some similar compounds include:
Pyrazole derivatives: : These compounds share the pyrazole ring and have similar biological activities.
Triazole derivatives: : These compounds contain the triazole ring and are known for their antimicrobial properties.
Carboxamide derivatives: : These compounds feature the carboxamide group and are used in various pharmaceutical applications.
Uniqueness
What sets 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its combination of the pyrazole, triazole, and carboxamide groups in a single molecule
属性
IUPAC Name |
7-(1,3-dimethylpyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-11-14(9-24(3)23-11)16-15(12(2)21-18-19-10-20-25(16)18)17(26)22-13-7-5-4-6-8-13/h4-10,16H,1-3H3,(H,22,26)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFIARYORIPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(2-chlorophenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2472192.png)


![4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride](/img/structure/B2472197.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)



![N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2472205.png)



![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)
